Formulators targeting sugar reduction without compromising bulk, browning, or gut-health benefits face limited single-ingredient solutions. D-Tagatose (CAS 87-81-0) resolves this with a quantifiably distinct metabolic and functional profile:
• Glycemic index of 3 (vs. 68 for sucrose); only 15-20% intestinal absorption minimizes postprandial glucose spikes
• Selective prebiotic-enhances L. rhamnosus GG and L. casei 01; not utilized by Clostridium spp.
• 90% relative sweetness to sucrose; produces softer, moister baked goods with measurable browning
Supplied as ≥98% white crystalline powder with full QC documentation. Ships ambient; standard international B2B logistics apply.
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
CAS No.87-81-0
Cat. No.B124159
⚠ Attention: For research use only. Not for human or veterinary use.
D-Tagatose (CAS 87-81-0), a naturally occurring ketohexose monosaccharide, functions as a low-calorie functional sweetener and bulking agent . It is a C-4 epimer of D-fructose, differing only in the spatial arrangement of the hydroxyl group on its fourth carbon atom, which fundamentally alters its metabolic fate . Tagatose is not a high-intensity sweetener; it provides a sugar-like taste and texture profile with approximately 90% of the sweetness of sucrose but only 1.5 kcal/g, compared to 4 kcal/g for sucrose [1].
Low-Calorie Sweetener Research
Sugar-like taste and bulking properties support sugar-reduction formulation studies.
Distinct Metabolic Profile
C-4 epimer of fructose with limited small-intestine absorption and predominant colonic fermentation.
Predictable Sweetness Function
Reported sweetness growth rate similar to sucrose, enabling concentration-independent formulation modeling.
[1] Food Business News. (2020). Low-caloric rare sugars enter sugar reduction category. View Source
Why Tagatose Cannot Be Simply Substituted
Despite its structural similarity to fructose, tagatose cannot be considered a generic substitute due to its distinct metabolic and functional profile. While a small fraction of absorbed tagatose follows a hepatic pathway similar to fructose, its overall systemic impact is vastly different because only 15-20% is absorbed in the small intestine [1]. The majority is fermented in the colon, leading to a minimal glycemic response (GI of 3) compared to fructose (GI of 24) and sucrose (GI of 68) [2]. Furthermore, in food applications, tagatose produces doughs and biscuits with quantifiably different textural and browning properties compared to allulose or sucrose, directly impacting formulation outcomes [3]. This unique combination of incomplete absorption, low glycemic impact, and specific food matrix interactions prevents simple interchangeability with its closest analogs.
Metabolic Fate Differs from Fructose
Limited absorption (15–20%) and colonic fermentation may shift glycemic and caloric outcomes compared to fructose, preventing direct replacement in metabolic studies.
Glycemic Impact Not Interchangeable
Reported GI of 3 versus fructose (24) and sucrose (68) means postprandial glucose-response profiles may not transfer; not suitable for studies requiring intermediate glycemic loads.
Textural Properties Differ from Allulose and Sucrose
Dough hardness, biscuit spread, and moisture retention may require formulation-specific optimization; allulose or sucrose substitution will alter final product characteristics.
[1] Calorie Control Council. (2009). Tagatose. View Source
[2] University of Illinois News Bureau. (2019). Low-calorie sweetener derived from lactose gets manufacturing boost from yeast. EurekAlert! View Source
[3] Garcia-Valle, D. E., et al. (2025). Effect of rare sugars on physical and sensory properties of doughs and biscuits. Food Hydrocolloids for Health, 8, 100230. View Source
Quantitative Evidence: Tagatose vs. Comparators
Glycemic Index Compared to Sucrose and Fructose
D-Tagatose demonstrates a glycemic index (GI) of 3, which is markedly lower than that of its closest structural analog, D-fructose (GI 24), and the common sweetener baseline, sucrose (GI 68) [1]. This low GI classification places tagatose in a distinct category for postprandial glucose management.
87.5% lower than fructose; 95.6% lower than sucrose
Conditions
Standardized human GI testing methodology
Why This Matters
Procurement of tagatose over fructose or sucrose is justified for any application targeting low glycemic response or diabetic-friendly product formulation.
[1] University of Illinois News Bureau. (2019). Low-calorie sweetener derived from lactose gets manufacturing boost from yeast. EurekAlert! View Source
Postprandial Glycemia and HbA1c: Tagatose vs. Allulose
A 2026 meta-analysis of controlled human intervention trials (20 trials, 1,033 participants) reveals that while both tagatose and allulose attenuate postprandial glucose, only tagatose demonstrates a significant reduction in HbA1c (a marker of long-term glycemic control) [1]. Tagatose intake was associated with a mean reduction in HbA1c of -0.25% (95% CI -0.44 to -0.06) with moderate certainty of evidence, an effect not observed with allulose supplementation.
HbA1c ReductionMeta-analysis
MD −0.25% (95% CI −0.44 to −0.06) vs allulose (null effect)
Reported long-term glycemic endpoint context
Meta-analysis of 20 human intervention trials
Glycemic controlClinical nutritionMetabolic health
Evidence Dimension
Reduction in HbA1c (%)
Target Compound Data
Mean Difference (MD) = -0.25%
Comparator Or Baseline
Allulose: No significant effect on HbA1c reported
Quantified Difference
-0.25% absolute reduction for tagatose vs. baseline; comparator allulose showed null effect
Conditions
Systematic review and meta-analysis of controlled human intervention trials (adult participants)
Why This Matters
For scientific or industrial users developing products for long-term glycemic management, this evidence indicates tagatose may offer a unique benefit over allulose, which only demonstrates acute postprandial effects.
Glycemic controlClinical nutritionMetabolic health
[1] Osborn, L., et al. (2026). Glycemic and Cardiometabolic Effects of Rare Sugars Allulose and Tagatose: A Systematic Review and Meta-Analysis of Controlled Human Intervention Trials. The American Journal of Clinical Nutrition, 101314. View Source
Selective Prebiotic Growth Promotion
D-Tagatose acts as a selective synbiotic substrate, quantitatively enhancing the growth of specific beneficial probiotic strains. An in vitro study demonstrated that tagatose enhanced the growth of Lactobacillus casei 01 and Lactobacillus rhamnosus strain GG compared to other prebiotics [1]. Critically, tagatose was not readily utilized by potentially harmful gut bacteria like Clostridium spp., which did utilize fructooligosaccharide (FOS), a common prebiotic [1].
Prebiotic SelectivityHead-to-head
Enhanced L. rhamnosus GG growth; not utilized by Clostridium spp. (vs FOS utilized by Clostridium)
Supports synbiotic formulation studies
In vitro culture of probiotic and pathogenic strains
PrebioticsGut microbiomeSynbiotics
Evidence Dimension
Selective bacterial growth promotion
Target Compound Data
Enhanced growth of L. casei 01 and L. rhamnosus GG; not utilized by Clostridium spp.
Comparator Or Baseline
Fructooligosaccharide (FOS) utilized by Clostridium spp.
Quantified Difference
Qualitative difference in selectivity; FOS is non-selective for Clostridium
Conditions
In vitro culture of L. casei 01, L. rhamnosus GG, and Clostridium spp.
Why This Matters
This selective prebiotic activity differentiates tagatose from non-selective fibers like FOS, providing a scientifically verifiable advantage for developing functional foods and synbiotic formulations with targeted gut health benefits.
PrebioticsGut microbiomeSynbiotics
[1] Koh, J. H., et al. (2013). Synbiotic impact of tagatose on viability of Lactobacillus rhamnosus strain GG mediated by the phosphotransferase system (PTS). Food Microbiology, 36(2), 294-299. View Source
Baked Goods Texture vs. Sucrose
In a direct comparison within a biscuit formulation, complete substitution of sucrose with D-tagatose produced a dough that was approximately 54% harder, resulting in biscuits that were softer (14.3 N vs. 16.9 N for sucrose) and had a lower spread (7 mm diameter vs. 8.7 mm for sucrose) [1]. Tagatose also led to significantly higher moisture retention in the final biscuit (8.4% vs. 2.7% for sucrose) [1].
Hardness reduced by 15.4%; Spread reduced by 19.5%; Moisture increased by 211%
Conditions
Complete sucrose replacement in biscuit formulation; measured via texture analysis and caliper
Why This Matters
For industrial bakers and food formulators, these quantifiable differences in dough handling and final product texture are critical for recipe development, indicating tagatose is not a 1:1 drop-in for sucrose and requires specific formulation adjustments.
Food scienceBaking technologySugar reduction
[1] Garcia-Valle, D. E., et al. (2025). Effect of rare sugars on physical and sensory properties of doughs and biscuits. Food Hydrocolloids for Health, 8, 100230. View Source
Synbiotic Lipid-Lowering Effects
In a 12-week murine model of hyperlipidemia induced by a high-fat diet, a synbiotic combination of D-tagatose with Lacticaseibacillus casei ATCC 393 led to significant improvements in serum lipid profiles compared to a positive control (PC) group not receiving the synbiotic [1]. The synbiotic group showed a 20.2% reduction in total cholesterol and a 42.5% reduction in triglycerides [1].
Lipid-Lowering SynbioticModel context
Total cholesterol −20.2%, TG −42.5% vs positive control
Total Cholesterol: -20.2%; Triglycerides: -42.5% (p<0.05)
Comparator Or Baseline
Positive Control (high-fat diet, no synbiotic treatment)
Quantified Difference
20.2% reduction in total cholesterol; 42.5% reduction in triglycerides
Conditions
BALB/c mice on a 12-week high-fat, high-cholesterol diet; final 4 weeks with synbiotic treatment
Why This Matters
This evidence supports the procurement of D-tagatose as a functional ingredient for synbiotic products targeting metabolic health, specifically hyperlipidemia, where a synergistic effect with probiotics is desired.
HyperlipidemiaGut microbiotaSynbiotic therapy
[1] Cavdar, M., et al. (2025). Synbiotic Administration of d-Tagatose and Lacticaseibacillus casei ATCC 393 Improves Hyperlipidemia in BALB/c Mice by Modulating Gut Microbiota and Metabolic Parameters. Food Science & Nutrition, 13(7), e70597. View Source
Sweetness Growth Rate vs. Alternative Sweeteners
The sweetness intensity of D-tagatose increases at a rate nearly identical to that of sucrose (slope of 1.41 for tagatose vs. 1.40 for sucrose), meaning its relative sweetness remains constant across a range of concentrations [1]. This is in contrast to high-potency sweeteners like rebaudioside A, which exhibit much flatter sweetness functions (slopes <1), making their perceived sweetness highly concentration-dependent and often leading to flavor imbalance in formulated products [1].
Sweetness Growth RateHead-to-head
Slope 1.41 (vs Sucrose 1.40)
Predictable sweetness intensity for formulation
Time-intensity sensory evaluation in aqueous solutions
Sweetness growth rate (slope of sweetness function)
Target Compound Data
Slope = 1.41
Comparator Or Baseline
Sucrose: Slope = 1.40; Rebaudioside A: Slope < 1
Quantified Difference
Near-identical to sucrose (difference of 0.01); Significantly different from high-potency sweeteners
Conditions
Sensory evaluation using time-intensity methodology in aqueous solutions
Why This Matters
For procurement in food and beverage manufacturing, this quantitative sensory property means tagatose can provide predictable, sugar-like sweetness without the off-notes or concentration-dependent variability of high-potency alternatives, simplifying formulation.
[1] Fujimaru, T., et al. (2012). Sensory Characteristics and Relative Sweetness of Tagatose and Other Sweeteners. Journal of Food Science, 77(9), S323-S328. View Source
Research and Industrial Applications
Low-Glycemic Food and Beverage Formulation
Based on its glycemic index of 3 (versus 68 for sucrose and 24 for fructose) [1] and its demonstrated ability to reduce postprandial glucose and HbA1c in clinical trials [2], D-tagatose is a scientifically valid choice for developing products targeting blood sugar management. This includes ready-to-eat cereals, diet soft drinks, health bars, and other low-glycemic packaged goods.
Synbiotic and Gut Health Product Development
Given its selective prebiotic activity, specifically its ability to enhance the growth of L. rhamnosus GG and L. casei 01 while not being utilized by Clostridium spp. [3], D-tagatose is an ideal candidate for synbiotic formulations. Its proven synergistic effect with L. casei in reducing serum lipids in a hyperlipidemia model [4] further supports its use in functional foods and supplements aimed at improving metabolic and gut health.
Sugar-Reduced Baked Goods and Confections
The quantifiable textural properties of tagatose in baked goods—producing a softer, moister biscuit with a harder dough [5]—provide specific guidance for industrial bakers. Its 90% relative sweetness to sucrose and similar sweetness growth rate [6] make it suitable for partial or complete sugar replacement in cookies, cakes, and confections, though formulation adjustments are required to account for its unique effects on browning and moisture retention.
Dietary Intervention Research for Metabolic Disorders
For clinical research, D-tagatose serves as a valuable tool in controlled human intervention trials investigating glycemic control, as evidenced by its inclusion in a 2026 meta-analysis of 20 trials [2]. Its unique metabolic profile—limited absorption (15-20%) and colonic fermentation [7]—makes it a distinct intervention for studying the gut-liver axis, energy balance, and the long-term effects of reduced postprandial glycemia.
Application
Selection Property
Validation Focus
Sugar-Reduction Formulation Research
Low glycemic index and sugar-like sensory profile
Postprandial glucose response and sweetness equivalence studies
Synbiotic and Prebiotic Studies
Selective growth promotion of probiotic strains
Probiotic viability, synbiotic synergy, and gut microbiome modulation
Baked Goods Formulation Research
Textural and moisture-retention properties
Dough hardness, biscuit spread, and moisture analysis
Glycemic Control and Metabolic Studies
Limited absorption and colonic fermentation
Gut-liver axis, energy balance, and HbA1c endpoint research
[1] University of Illinois News Bureau. (2019). Low-calorie sweetener derived from lactose gets manufacturing boost from yeast. EurekAlert! View Source
[2] Osborn, L., et al. (2026). Glycemic and Cardiometabolic Effects of Rare Sugars Allulose and Tagatose: A Systematic Review and Meta-Analysis of Controlled Human Intervention Trials. The American Journal of Clinical Nutrition, 101314. View Source
[3] Koh, J. H., et al. (2013). Synbiotic impact of tagatose on viability of Lactobacillus rhamnosus strain GG mediated by the phosphotransferase system (PTS). Food Microbiology, 36(2), 294-299. View Source
[4] Cavdar, M., et al. (2025). Synbiotic Administration of d-Tagatose and Lacticaseibacillus casei ATCC 393 Improves Hyperlipidemia in BALB/c Mice by Modulating Gut Microbiota and Metabolic Parameters. Food Science & Nutrition, 13(7), e70597. View Source
[5] Garcia-Valle, D. E., et al. (2025). Effect of rare sugars on physical and sensory properties of doughs and biscuits. Food Hydrocolloids for Health, 8, 100230. View Source
[6] Fujimaru, T., et al. (2012). Sensory Characteristics and Relative Sweetness of Tagatose and Other Sweeteners. Journal of Food Science, 77(9), S323-S328. View Source
[7] Calorie Control Council. (2009). Tagatose. View Source
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